(+/-)-Homohistidine
Overview
Description
Homohistidine, chemically known as 2-amino-4-(1H-imidazol-5-yl)butanoic acid, is a derivative of the amino acid histidine. It is characterized by the presence of an additional methylene group in its side chain compared to histidine. This compound is of interest due to its structural similarity to histidine, which plays a crucial role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Homohistidine can be synthesized through several methods. One common approach involves the alkylation of histidine with an appropriate alkylating agent. For instance, the reaction of histidine with bromoacetic acid under basic conditions can yield homohistidine. The reaction typically requires a solvent such as water or ethanol and a base like sodium hydroxide to facilitate the alkylation process .
Industrial Production Methods
Industrial production of homohistidine may involve more scalable and efficient methods. One such method could be the enzymatic conversion of histidine using specific enzymes that catalyze the addition of a methylene group to the histidine molecule. This enzymatic approach can offer higher yields and specificity compared to chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
Homohistidine undergoes various chemical reactions, including:
Oxidation: Homohistidine can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert homohistidine into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of homohistidine can yield imidazole derivatives, while substitution reactions can produce a variety of substituted homohistidine compounds .
Scientific Research Applications
Homohistidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of homohistidine involves its interaction with various molecular targets. Similar to histidine, homohistidine can act as a ligand for metal ions, participate in hydrogen bonding, and engage in π-π stacking interactions. These interactions are crucial for its role in enzyme catalysis and protein binding . The additional methylene group in homohistidine may alter its binding affinity and specificity compared to histidine .
Comparison with Similar Compounds
Homohistidine is similar to other amino acids with imidazole side chains, such as histidine. the presence of an additional methylene group distinguishes it from histidine, potentially altering its chemical and biological properties. Other similar compounds include:
Histidine: The parent compound with a shorter side chain.
Norhistidine: A derivative with a modified side chain length.
Aza-histidine: A compound with a nitrogen atom replacing a carbon in the imidazole ring.
Homohistidine’s unique structure allows it to participate in different interactions and reactions compared to its analogs, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-amino-4-(1H-imidazol-5-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c8-6(7(11)12)2-1-5-3-9-4-10-5/h3-4,6H,1-2,8H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSECZMWQBBVGEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399985 | |
Record name | (+/-)-Homohistidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5817-77-6 | |
Record name | (+/-)-Homohistidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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